molecular formula C12H18 B12659265 Benzene, 1-methyl-4-pentyl- CAS No. 1595-09-1

Benzene, 1-methyl-4-pentyl-

Cat. No.: B12659265
CAS No.: 1595-09-1
M. Wt: 162.27 g/mol
InChI Key: LGKMWHPZOZYYTQ-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-pentyl-, also known as 1-methyl-4-n-pentylbenzene, is an organic compound with the molecular formula C12H18. It is a derivative of benzene where a methyl group and a pentyl group are attached to the benzene ring. This compound is part of the alkylbenzene family and is known for its aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, 1-methyl-4-pentyl- can be synthesized through various organic synthesis methods. One common method involves the Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). For instance, to synthesize 1-methyl-4-pentylbenzene, benzene can be reacted with 1-chloropentane and methyl chloride under suitable conditions .

Industrial Production Methods: In industrial settings, the production of benzene, 1-methyl-4-pentyl- often involves catalytic processes that ensure high yield and purity. The use of zeolite catalysts in alkylation reactions is common due to their efficiency and selectivity. These processes are optimized to minimize by-products and maximize the desired product .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-methyl-4-pentyl- undergoes various chemical reactions typical of aromatic compounds. These include:

    Electrophilic Substitution Reactions: Such as nitration, sulfonation, and halogenation. For example, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Oxidation Reactions: The alkyl side chains can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The aromatic ring can be hydrogenated under high pressure and temperature in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions:

    Nitration: Concentrated HNO3 and H2SO4 at low temperatures.

    Oxidation: KMnO4 in an alkaline medium.

    Reduction: H2 gas with Pd/C catalyst.

Major Products Formed:

    Nitration: 1-methyl-4-pentyl-2-nitrobenzene.

    Oxidation: 1-methyl-4-pentylbenzoic acid.

    Reduction: Cyclohexane derivatives.

Scientific Research Applications

Benzene, 1-methyl-4-pentyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its effects on biological systems, particularly in understanding the metabolism of aromatic hydrocarbons.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific aromatic properties.

    Industry: Utilized in the manufacture of fragrances, dyes, and other aromatic compounds.

Mechanism of Action

The mechanism of action of benzene, 1-methyl-4-pentyl- involves its interaction with molecular targets through its aromatic ring. The compound can participate in π-π interactions, hydrogen bonding, and hydrophobic interactions. These interactions influence its reactivity and binding affinity with various biological molecules. The pathways involved often include the activation of specific enzymes and receptors that mediate its effects .

Comparison with Similar Compounds

    Toluene (methylbenzene): Similar structure but with a single methyl group.

    Ethylbenzene: Contains an ethyl group instead of a pentyl group.

    Cumene (isopropylbenzene): Contains an isopropyl group.

Uniqueness: Benzene, 1-methyl-4-pentyl- is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This affects its solubility, boiling point, and reactivity in various chemical reactions .

Properties

CAS No.

1595-09-1

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-methyl-4-pentylbenzene

InChI

InChI=1S/C12H18/c1-3-4-5-6-12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3

InChI Key

LGKMWHPZOZYYTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C

Origin of Product

United States

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